1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
CAS No.: 1443352-58-6
Cat. No.: VC13540110
Molecular Formula: C13H9BrClFS
Molecular Weight: 331.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443352-58-6 |
|---|---|
| Molecular Formula | C13H9BrClFS |
| Molecular Weight | 331.63 g/mol |
| IUPAC Name | 1-[(2-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene |
| Standard InChI | InChI=1S/C13H9BrClFS/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2 |
| Standard InChI Key | WKOKNYNJHQATPT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Br |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Br |
Introduction
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organosulfur compound belonging to the class of halogenated aromatic sulfides. Its molecular structure incorporates bromine, chlorine, and fluorine atoms, which contribute to its chemical reactivity and potential applications in materials science, pharmaceuticals, and agrochemicals. This article provides a detailed examination of the compound's physical, chemical, and potential biological properties.
Synthesis
The synthesis of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves:
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Preparation of the Sulfanyl Intermediate:
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A thiol derivative is reacted with a halogenated benzyl chloride under basic conditions to form the sulfanylmethyl group.
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Substitution Reaction on Bromobenzene:
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The intermediate is subjected to electrophilic aromatic substitution or nucleophilic substitution reactions to introduce the bromine atom on the benzene ring.
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These reactions are typically performed in an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sulfur-containing intermediates.
Applications
1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has potential applications in:
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Pharmaceutical Chemistry:
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Halogenated aromatic compounds are often used as intermediates in drug synthesis due to their ability to enhance bioactivity and metabolic stability.
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Material Science:
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The compound's halogen functionality allows its use in designing advanced materials such as liquid crystals or polymers with specific electronic properties.
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Agrochemicals:
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Halogenated benzene derivatives are commonly employed as precursors for herbicides, fungicides, and insecticides.
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Biological Activity
Although specific biological data for this compound is unavailable, structurally related halogenated aromatic compounds often exhibit:
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Antimicrobial properties due to their ability to disrupt bacterial membranes.
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Potential anticancer activity through interactions with cellular enzymes or DNA.
Further biological evaluation would be required to confirm these properties.
Safety and Handling
Given the presence of bromine, chlorine, and fluorine atoms, this compound should be handled with caution:
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Toxicity: Halogenated compounds can be toxic if inhaled or ingested.
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Reactivity: The compound may react violently with strong oxidizing agents.
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Protective Measures: Use gloves, goggles, and work in a fume hood when handling this substance.
Research Gaps and Future Directions
Despite its potential applications, limited information is available regarding:
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Detailed spectroscopic characterization (e.g., NMR, IR).
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Comprehensive biological activity studies.
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Environmental impact and degradation pathways.
Future research should focus on these areas to fully exploit the compound's potential.
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